molecular formula C6H13NO3 B172704 N-Methyl-L-proline monohydrate CAS No. 199917-42-5

N-Methyl-L-proline monohydrate

Cat. No. B172704
CAS RN: 199917-42-5
M. Wt: 147.17 g/mol
InChI Key: IXBKFJZWNAVSHW-JEDNCBNOSA-N
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Description

N-Methyl-L-proline monohydrate is an amino acid derivative obtained by replacing the amino hydrogen of L-proline with a methyl group . It is widely used in pharmaceuticals and the food industry . It has a role as a plant metabolite and a human metabolite . It is a white to off-white powder .


Synthesis Analysis

The synthesis of N-Methyl-L-proline monohydrate can be achieved through biocatalysis. A racemization-free amidation of unprotected L-proline with ammonia in an organic solvent has been described . This process is efficient and scalable, and it avoids the use of halogenated solvents and waste .


Molecular Structure Analysis

The molecular formula of N-Methyl-L-proline monohydrate is C6H13NO3 . Its average mass is 147.172 Da and its monoisotopic mass is 147.089539 Da .


Physical And Chemical Properties Analysis

N-Methyl-L-proline monohydrate is a powder with a white to off-white color . Its melting point is between 114-116°C . It has an optical activity of [α]18/D −83.1°, c = 1 in H2O .

Scientific Research Applications

1. Role in Oxidation of Secondary Amino Acids

N-Methyl-L-proline is involved in the oxidation of secondary amino acids. For instance, Monomeric Sarcosine Oxidase (MSOX), which contains covalently bound FAD, catalyzes the oxidation of sarcosine and other secondary amino acids, including L-proline. The reductive half-reaction with L-proline demonstrates the enzyme's binding to the zwitterionic form of L-proline, which is prevalent at neutral pH. This indicates the critical role of N-Methyl-L-proline in enzymatic processes and redox reactions (Zhao & Jorns, 2002).

2. Impact on Sarcosine Oxidase Kinetics

Research has shown that MSOX can oxidize L-proline, albeit at a rate significantly slower than sarcosine. This suggests that N-Methyl-L-proline influences the kinetics of sarcosine oxidase reactions, thus contributing to the understanding of enzyme-substrate interactions and potentially influencing the design of enzyme-based industrial processes (Wagner & Jorns, 2000).

3. Supramolecular Architectures

In the context of crystallography, N-Methyl-L-proline's derivatives play a role in forming distinct supramolecular architectures. These structures are significant for understanding the molecular recognition and crystallization processes of amino acids, which are crucial for drug design and protein engineering (Rajalakshmi et al., 2013).

4. Polymerization and Biomaterials

N-Methyl-L-proline is pivotal in the synthesis of homopolymers and copolymers of L-proline. Understanding the polymerization of L-proline and its analogs can lead to advancements in biomaterials, particularly in the design of polymers with specific biological functions (Gkikas et al., 2011).

5. Potential in Cryopreservation

Research indicates that proline can act as an effective cryoprotectant for the storage of cultured cells, suggesting that N-Methyl-L-proline derivatives may have potential applications in cryopreservation and cell biology (Withers & King, 1979).

properties

IUPAC Name

(2S)-1-methylpyrrolidine-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.H2O/c1-7-4-2-3-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H2/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBKFJZWNAVSHW-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583529
Record name 1-Methyl-L-proline--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-L-proline monohydrate

CAS RN

199917-42-5
Record name 1-Methyl-L-proline--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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